molecular formula C11H16ClNO2 B2517746 4-[Methyl(propyl)amino]benzoic acid hydrochloride CAS No. 1221722-30-0

4-[Methyl(propyl)amino]benzoic acid hydrochloride

Cat. No.: B2517746
CAS No.: 1221722-30-0
M. Wt: 229.7
InChI Key: MURMETNOZMCRLK-UHFFFAOYSA-N
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Description

4-[Methyl(propyl)amino]benzoic acid hydrochloride is a derivative of para-aminobenzoic acid (PABA), a key scaffold in medicinal chemistry recognized for its versatility and role in the design of novel bioactive molecules . Given its structural features, this compound serves as a valuable building block in pharmaceutical research and development, particularly for the synthesis of more complex molecular targets . PABA derivatives, in general, have demonstrated a broad spectrum of biological activities in research settings, including potential as antimicrobial, anticancer, anti-Alzheimer's, antiviral, antioxidant, and anti-inflammatory agents . The compound features a methyl(propyl)amino substitution on the aromatic ring, which can influence its physicochemical properties and interaction with biological systems. As a hydrochloride salt, it offers enhanced stability and solubility for experimental handling. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

4-[methyl(propyl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURMETNOZMCRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[Methyl(propyl)amino]benzoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methyl(propyl)amine in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-[Methyl(propyl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[Methyl(propyl)amino]benzoic acid hydrochloride serves as an important intermediate. It is utilized in the preparation of various complex molecules, facilitating the development of new chemical entities with desired properties. Its role in synthetic pathways is critical for advancing chemical research.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that it possesses activity against a range of microorganisms, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells. For example, it has demonstrated cytotoxic effects on various cancer cell lines, indicating potential therapeutic uses in oncology.
Cell Line IC50 (μM)
HepG-215
HCT-11612
MCF-720

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Drug Development : Its unique structure allows for modifications that could lead to novel drug candidates targeting specific diseases.
  • Local Anesthetic Properties : Similar compounds derived from para-aminobenzoic acid have been explored for their anesthetic properties. Investigations into the local anesthetic effects of this compound are ongoing, with implications for pain management therapies.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity.
    Bacterial Strain MIC (μg/mL)
    Staphylococcus aureus3.12
    Escherichia coli12.5
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among targeted cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Inflammation Modulation : Research has also focused on its ability to modulate inflammatory responses, with findings suggesting a reduction in pro-inflammatory cytokine production.

Mechanism of Action

The mechanism of action of 4-[Methyl(propyl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of folate in bacteria, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity
4-[Methyl(propyl)amino]benzoic acid HCl* Not explicitly stated Not provided -NH(CH₃)(C₃H₇) at C4 Likely drug intermediate
LY2409881 hydrochloride C₂₄H₂₉ClN₆OS·xHCl 546.05 (base) -Thiophene, -chloropyrimidine, -piperazine Kinase inhibition (research use)
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 -Aminomethyl, -methyl at C2 Pharmaceuticals, material science
Tolperisone 4-Carboxylic Acid HCl C₁₆H₂₂ClNO₃ 323.81 -Piperidine, -methylpropanoyl Muscle relaxant derivatives
Phenoxyethyl piperidine compound 2 Not provided (M + H = 383) ~382 -Phenoxyethyl, -piperidine Arthritis therapeutics

*Structural inference based on nomenclature.

Key Observations :

  • The phenoxyethyl piperidine derivatives () include aromatic ether and piperidine moieties, likely improving receptor binding in arthritis applications .
  • Molecular Weight: The target compound is likely intermediate in size (~250–300 g/mol estimated), smaller than LY2409881 (546.05 g/mol) but larger than 4-(Aminomethyl)-2-methylbenzoic acid HCl (201.65 g/mol) .
  • Solubility : Hydrochloride salts across all compounds improve aqueous solubility, critical for bioavailability in drug candidates.

Pharmacological and Functional Comparisons

  • LY2409881 Hydrochloride: Acts as a kinase inhibitor, with structural complexity enabling selective binding to ATP pockets. Its chloro-pyrimidine and thiophene groups contribute to hydrophobic interactions, unlike the simpler alkylamino group in the target compound .
  • Phenoxyethyl Piperidine Derivatives: These compounds (e.g., Entry 2 in ) target arthritis via piperidine-mediated modulation of inflammatory pathways. Their aromatic ether linkages may enhance blood-brain barrier penetration compared to the target compound’s aliphatic chain .
  • 4-(Aminomethyl)-2-methylbenzoic Acid HCl: Used in material science for polymer synthesis due to its aminomethyl group, which facilitates crosslinking.
  • Tolperisone Derivatives : Muscle relaxants like Tolperisone 4-Carboxylic Acid HCl utilize piperidine and carbonyl groups for spasmolytic activity, differing mechanistically from the target compound’s undefined but likely distinct biological role .

Stability and Reactivity

  • Acid Sensitivity: The hydrochloride salt in all compounds improves stability, but the target compound’s methyl-propylamino group may confer resistance to oxidation compared to LY2409881’s thiophene ring .
  • Synthetic Flexibility: The target compound’s simpler structure allows easier modification than the multi-ring systems of LY2409881 or phenoxyethyl piperidines .

Research and Development Implications

The structural simplicity of 4-[Methyl(propyl)amino]benzoic acid hydrochloride positions it as a versatile intermediate for synthesizing more complex molecules, such as kinase inhibitors or anti-inflammatory agents. Its comparison with LY2409881 and phenoxyethyl piperidines underscores the trade-off between molecular complexity and target selectivity.

Biological Activity

4-[Methyl(propyl)amino]benzoic acid hydrochloride, a derivative of para-aminobenzoic acid (PABA), has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl and propyl amino group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:

C12H17ClN2O2\text{C}_{12}\text{H}_{17}\text{ClN}_2\text{O}_2

This compound exhibits unique solubility and stability properties, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), this compound exhibited dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed an apoptosis rate of approximately 39.4% in treated cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

The biological activity of this compound is closely linked to its ability to interact with specific enzymes. It has been shown to inhibit monooxygenases, which play a crucial role in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects in certain contexts.

Modulation of Gene Expression

In addition to enzyme inhibition, the compound can modulate gene expression by interacting with transcription factors. This interaction influences cellular responses to stress and regulates apoptosis pathways, contributing to its anticancer effects .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound was tested at various concentrations (0.5%, 1.0%, 2.5%, 5.0%, and 10.0%) in a controlled laboratory setting. Results indicated a significant reduction in bacterial growth at concentrations above 1.0% .

Concentration (%)Zone of Inhibition (mm)
0.55
1.010
2.515
5.020
10.025

Study on Anticancer Activity

In another study focusing on its anticancer potential, the compound was administered to MCF-7 cells at varying doses (10 µM, 20 µM, and 40 µM). The results demonstrated a significant decrease in cell viability at higher doses, confirming its role as an effective anticancer agent.

Dose (µM)Cell Viability (%)
1080
2060
4030

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Studies indicate that at high doses, the compound may exhibit hepatotoxicity and nephrotoxicity, necessitating careful dosage regulation in clinical applications .

Q & A

Q. Table 1: Standard Characterization Protocols

TechniqueParametersApplication
HPLCC18 column, 0.1% TFA in mobile phasePurity >95%
¹H NMRDMSO-d6, 400 MHzAmine proton detection
FTIRATR mode, 4000–400 cm⁻¹Carboxylic acid O-H stretch

Advanced Research Questions

How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies often arise from dynamic proton exchange or solvent effects. For example, amine protons in DMSO-d6 may show broadening due to hydrogen bonding. To address this:

  • Use deuterated solvents with varying polarity (e.g., CDCl3 vs. D2O) to stabilize specific conformers .
  • Compare experimental data with DFT-calculated spectra (e.g., via Gaussian software) to validate resonance assignments .
  • Apply isotopic labeling (e.g., deuterated analogs) to isolate specific vibrational modes in IR studies .

What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Membrane Separation Technologies : Purify intermediates using nanofiltration or reverse osmosis to remove unreacted reagents .
  • Process Control Systems : Implement real-time monitoring (e.g., in-line FTIR) to adjust feed rates and temperature dynamically .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination and improve cost-efficiency .

How does the hydrochloride salt form impact biological activity in target validation studies?

The hydrochloride salt enhances solubility, improving bioavailability for in vitro assays. For example:

  • In enzyme inhibition studies, the protonated amine group increases electrostatic interactions with active sites .
  • Salt stability under physiological pH (e.g., 7.4) can be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) to correlate structure-activity relationships .

What computational tools are effective for predicting interactions with biological targets?

  • Molecular Dynamics Simulations : Assess binding stability with receptors (e.g., using GROMACS).
  • Docking Software (AutoDock Vina) : Predict affinity for neurological targets, leveraging PubChem’s 3D conformer database .
  • Quantum Chemical Calculations : Evaluate charge distribution in the benzoic acid moiety to optimize ligand-receptor complementarity .

Methodological Considerations

  • Contradiction Management : Cross-validate analytical data (e.g., NMR vs. X-ray crystallography) to resolve ambiguities .
  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release; consult PubChem CID entries for hazard profiles .

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